molecular formula C24H24N2O4 B4034085 3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

Cat. No.: B4034085
M. Wt: 404.5 g/mol
InChI Key: LKYZNNBDSMFUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide) is 404.17360725 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Surface AnalysisResearch conducted by Iqbal et al. (2019) focused on crystal structures and Hirshfeld surface analyses of compounds closely related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide). These compounds crystallize with half a molecule in the asymmetric unit and exhibit distinct molecular symmetries, contributing to our understanding of their structural characteristics [(Iqbal et al., 2019)](https://cons

Crystal Structure and Surface Analysis

Research conducted by Iqbal et al. (2019) focused on crystal structures and Hirshfeld surface analyses of compounds closely related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide). These compounds crystallize with half a molecule in the asymmetric unit and exhibit distinct molecular symmetries, contributing to our understanding of their structural characteristics (Iqbal et al., 2019).

Synthesis and Application in Metal-Organic Systems

A study by Dai et al. (2009) demonstrated the use of flexible dicarboxylate ligands closely related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide) in the construction of copper metal-organic systems. These systems show potential in various industrial applications, highlighting the versatility of these compounds in coordination chemistry (Dai et al., 2009).

Corrosion Inhibition

Singh and Quraishi (2016) researched the corrosion inhibiting properties of compounds similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide) for mild steel. Their findings indicated significant corrosion inhibition efficiency, suggesting potential industrial applications in protecting metal surfaces (Singh & Quraishi, 2016).

Dental Resin ApplicationsWang et al. (2010) explored the synthesis and photopolymerization of piperonylamine derivatives, related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), as co-initiators for light-c

Dental Resin Applications

Wang et al. (2010) explored the synthesis and photopolymerization of piperonylamine derivatives, related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), as co-initiators for light-cured dental resins. This study highlights the potential use of such compounds in improving dental materials and technologies (Wang et al., 2010).

Solar Cell Enhancement

Wei et al. (2015) investigated the use of pyridine-anchor co-adsorbents, structurally similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), in dye-sensitized solar cells (DSSCs). The research demonstrated improved solar cell performance, showcasing the potential of these compounds in renewable energy applications (Wei et al., 2015).

Synthesis and Characterization

Narayanan and Haridas (2013) synthesized and characterized a compound similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), providing insight into its chemical properties and potential applications in various fields (Narayanan & Haridas, 2013).

Polymeric Applications

Research by Kurata et al. (2007) explored the preparation of polymers incorporating units similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide). This study provides valuable insights into the polymerization process and potential uses of these polymers in various technological and industrial applications (Kurata et al., 2007).

Properties

IUPAC Name

3-methoxy-N-[[4-[[(3-methoxybenzoyl)amino]methyl]phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-21-7-3-5-19(13-21)23(27)25-15-17-9-11-18(12-10-17)16-26-24(28)20-6-4-8-22(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYZNNBDSMFUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
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3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
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3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
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3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
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3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
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3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

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